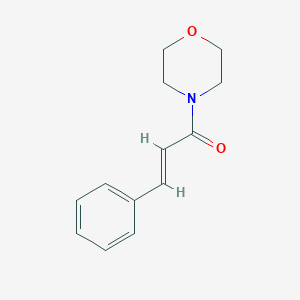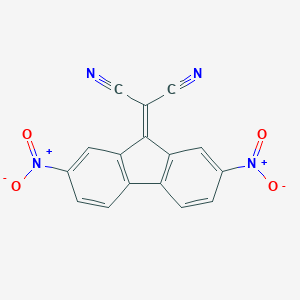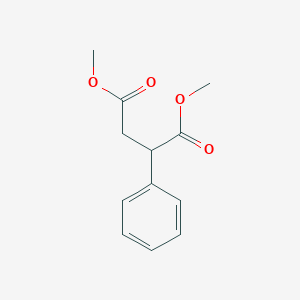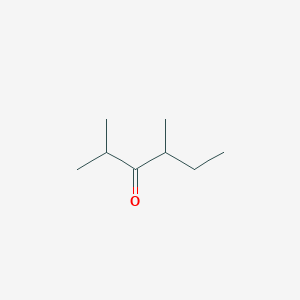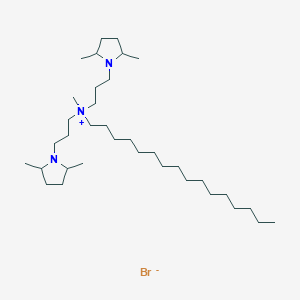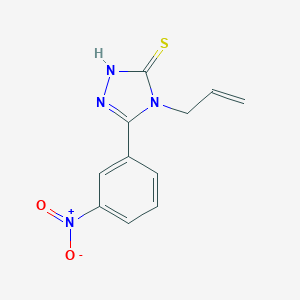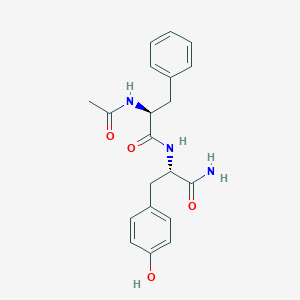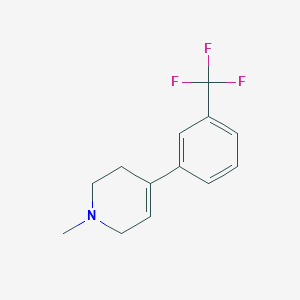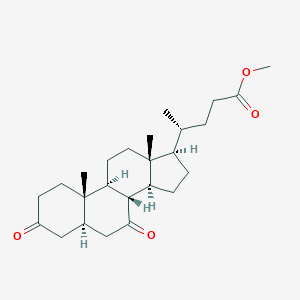![molecular formula C11H12N2O B096446 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole CAS No. 19382-39-9](/img/structure/B96446.png)
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a methyl group and a propenyloxy group attached to the benzimidazole core, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal salts or organic acids, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
2-Methylbenzimidazole: Exhibits a range of pharmacological activities, including antifungal and antiviral effects.
Uniqueness: 2-(Allyloxy)-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a methyl group and a propenyloxy group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other benzimidazole derivatives .
Properties
CAS No. |
19382-39-9 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enoxybenzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-3-8-14-11-12-9-6-4-5-7-10(9)13(11)2/h3-7H,1,8H2,2H3 |
InChI Key |
YXDREHWVSZBURI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1OCC=C |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OCC=C |
Synonyms |
1H-Benzimidazole,1-methyl-2-(2-propenyloxy)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




